molecular formula C9H11NO B019309 1,2,3,4-Tetrahydroisoquinolin-4-ol CAS No. 51641-23-7

1,2,3,4-Tetrahydroisoquinolin-4-ol

Cat. No. B019309
CAS RN: 51641-23-7
M. Wt: 149.19 g/mol
InChI Key: HTHIHJJKFYXSOQ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 1,2,3,4-Tetrahydroisoquinolin-4-ol involves innovative methodologies that allow for the efficient and selective formation of this compound. Kihara et al. (1992) described a convenient synthesis approach using a novel intramolecular Barbier reaction and an insertion reaction with zerovalent nickel to prepare 4-substituted derivatives (Kihara, Kashimoto, & Kobayashi, 1992). Additionally, Giovine et al. (2013) reported a microreactor-mediated thermal isomerization process for the synthesis of tetrahydroisoquinolines, showcasing the advantages of flow chemistry in synthesizing these compounds (Giovine et al., 2013).

Molecular Structure Analysis

The molecular structure of 1,2,3,4-Tetrahydroisoquinolin-4-ol is characterized by its tetrahydroisoquinoline backbone, which is a "privileged scaffold" due to its presence in numerous natural products. Novel strategies for the catalytic asymmetric synthesis of C1-chiral tetrahydroisoquinolines have been developed, highlighting the structural diversity and complexity that can be achieved with this scaffold (Liu et al., 2015).

Chemical Reactions and Properties

1,2,3,4-Tetrahydroisoquinolin-4-ol undergoes various chemical reactions that enable the functionalization and further derivatization of the molecule. Kaur and Kumar (2020) discussed the C(1)-functionalization of tetrahydroisoquinolines via multicomponent reactions, which is crucial for synthesizing alkaloids displaying multifarious biological activities (Kaur & Kumar, 2020).

Scientific Research Applications

1,2,3,4-Tetrahydroisoquinoline is an important structural motif of various natural products and therapeutic lead compounds . It has garnered significant attention in the scientific community due to its diverse biological activities against various infective pathogens and neurodegenerative disorders .

In the field of medicinal chemistry, 1,2,3,4-tetrahydroisoquinoline analogs exert diverse biological activities and have been used in the development of novel analogs with potent biological activity . The structural–activity relationship (SAR) and mechanism of action of these analogs are areas of active research .

In organic synthesis, there has been considerable research interest toward the synthesis of C(1)-substituted derivatives of 1,2,3,4-tetrahydroisoquinoline, as they can act as precursors for various alkaloids displaying multifarious biological activities . Various multicomponent reactions for the C(1)-functionalization of 1,2,3,4-tetrahydroisoquinolines have been explored .

  • Androgen Receptor Modulators : This compound is used in the preparation of androgen receptor modulators (SARMs) as well as steroid-mimetic and chimeric microtubule disruptors .

  • Inhibitors of the PD-1/PD-L1 Immune Checkpoint Pathway : 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid derivatives have been designed and synthesized as inhibitors of the programmed cell death-1 (PD-1)/programmed cell death-ligand 1 (PD-L1) immune checkpoint pathway . This pathway is a major focus of cancer immunotherapy research.

  • Antineuroinflammatory Agents : N-benzyl THIQs are known to function as antineuroinflammatory agents . They have been used in the treatment of neurodegenerative disorders .

  • Asymmetric Catalysis : THIQ derivatives have broad applications in asymmetric catalysis as chiral scaffolds . They are used in the synthesis of various biologically important nitrogen heterocycles .

  • Inhibitors of Deoxyribonuclease I (DNase I) : 1,2,3,4-tetrahydroisoquinoline-based compounds have been explored as inhibitors of DNase I . DNase I plays a versatile role during apoptotic cell death, and these inhibitors could have potential therapeutic applications .

Future Directions

The future directions of 1,2,3,4-Tetrahydroisoquinolin-4-ol research could involve the development of novel TIQ analogs with potent biological activity . There is also potential for further optimization into potent inhibitors against the PD-1/PD-L1 PPI .

properties

IUPAC Name

1,2,3,4-tetrahydroisoquinolin-4-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO/c11-9-6-10-5-7-3-1-2-4-8(7)9/h1-4,9-11H,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTHIHJJKFYXSOQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C2=CC=CC=C2CN1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70471586
Record name 1,2,3,4-tetrahydroisoquinolin-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70471586
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

149.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,2,3,4-Tetrahydroisoquinolin-4-ol

CAS RN

51641-23-7
Record name 1,2,3,4-Tetrahydro-4-isoquinolinol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=51641-23-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,2,3,4-tetrahydroisoquinolin-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70471586
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To prepare the parent ring system 7, i.e., the spiro[benzofuran-2(3H),4'(2'H)-isoquinoline] 1 wherein R is hydrogen, a 2,3-dihydro-4(1H)isoquinoline 3 wherein R is loweralkyl or benzyl is treated with a Grignard reagent 4, prepared from a 2-fluorobenzyl chloride or 2-fluorobenzyl bromide by conventional methods, to afford the 1,2,3,4-tetrahydro-4-isoquinolinol 2, which is cyclized to the spiro[benzofuran-2(3H),4'(2'H)-isoquinoline] 5, wherein R is loweralkyl or benzyl and dealkylated or debenzylated to spiro[benzofuran-2(3H),4'(2'H)-isoquinoline] 7, via the alkoxycarbonyl or phenoxycarbonyl derivative 6 wherein R1 is loweralkyl or phenyl, respectively. (See Reaction Scheme I).
Name
spiro[benzofuran-2(3H),4'(2'H)-isoquinoline]
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[Compound]
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2,3-dihydro-4(1H)isoquinoline
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Grignard reagent
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Synthesis routes and methods II

Procedure details

To prepare the parent ring system 7, i.e., the spiro[benzofuran-2(3H),4'(2'H)-isoquinoline] 1 wherein R is hydrogen, a 2,3-dihydro-4(1H)isoquinolone 3 wherein R is loweralkyl or benzyl is treated with a Grignard reagent 4, prepared from a 2-fluorobenzyl chloride or 2-fluorobenzyl bromide by conventional methods, to afford the 1,2,3,4-tetrahydro-4-isoquinolinol 2, which is cyclized to the spiro[benzofuran-2(3H),4'(2'H)-isoquinoline] 5, wherein R is loweralkyl or benzyl and dealkylated or debenzylated to spiro[benzofuran-2(3H),4'(2'H)-isoquinoline] 7, via the alkoxycarbonyl or phenoxycarbonyl derivative 6 wherein R1 is loweralkyl or phenyl, respectively. (See Reaction Scheme I).
Name
spiro[benzofuran-2(3H),4'(2'H)-isoquinoline]
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
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Reaction Step Two
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0 (± 1) mol
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reactant
Reaction Step Three
[Compound]
Name
Grignard reagent
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reactant
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 5
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Reactant of Route 6
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Citations

For This Compound
61
Citations
M KIHARA, M IKEUCHI, S ADACHI… - Chemical and …, 1995 - jstage.jst.go.jp
Norepinephrine Potentiators Page 1 September 1995 Chem. Pharm. Bull. 43(9) 1543—1546 (1995) 1543 Synthesis and Enantioselectivity of Optically Active 1- and 3-Substituted 4-…
Number of citations: 29 www.jstage.jst.go.jp
M Kihara, M Kashimoto, S Kobayashi… - Journal of medicinal …, 1990 - ACS Publications
Racemic 2-methyl-4-phenyl-l, 2, 3, 4-tetrahydroisoquinolin-4-ol (PI-OH)(1) was found to be an effective potentiator of the contractile response of norepinephrine (NE) on rat …
Number of citations: 20 pubs.acs.org
M Kihara, M KASHIMOTO, Y KOBAYASHI… - Chemical and …, 1994 - jstage.jst.go.jp
A variety of 1, 2, 3, 4-tetrahydroisoquinolin-4-ols (1-6) were prepared as part of our search for new norepinephrine (NE) potentiators and to clarify the structure-activity relationships. …
Number of citations: 26 www.jstage.jst.go.jp
L Carrillo, D Badı́a, E Domı́nguez, I Tellitu… - Tetrahedron …, 1998 - Elsevier
The stereoselectivity of the acid catalyzed promoted cyclization of adequately substituted α-aminoaldehydes to afford a series of tetrahydroisoquinolin-4-ols is studied. The results …
Number of citations: 12 www.sciencedirect.com
E Anakabe, JL Vicario, D Badía… - European Journal of …, 2001 - Wiley Online Library
A synthetic technique for the asymmetric synthesis of arylglycines has been optimized, reaching the target amino acids in only four steps with good yields and with enantiomeric …
M Mottinelli, M Sinreih, TL Rižner, MP Leese… - …, 2021 - Wiley Online Library
17β‐Hydroxysteroid dehydrogenases catalyse interconversion at the C17 position between oxidized and reduced forms of steroidal nuclear receptor ligands. The type 1 enzyme, …
S Aubry, S Pellet‐Rostaing, M Lemaire - 2007 - Wiley Online Library
Synthetic investigations of 1,3‐dichloro‐5,6‐dicyanobenzoquinone‐mediated benzylic oxidation is reported for the synthesis of natural alkaloid analogues. Extensive explorations of the …
DR Cullen, A Gallagher, CL Duncan, J Pengon… - European Journal of …, 2021 - Elsevier
Human African Trypanosomiasis (HAT) is a neglected tropical disease caused by the parasitic protozoan Trypanosoma brucei (T. b.), and affects communities in sub-Saharan Africa. …
Number of citations: 2 www.sciencedirect.com
VS Moshkin, VY Sosnovskikh - Tetrahedron Letters, 2013 - Elsevier
Benzaldehydes with electron-donating substituents react smoothly with a nonstabilized azomethine ylide derived from sarcosine and formaldehyde to form 5-aryloxazolidines as …
Number of citations: 20 www.sciencedirect.com
M Kihara, M Ikeuchi, Y Kobayashi, Y Nagao… - Drug design and …, 1994 - europepmc.org
2-Methyl-4-phenyl-1, 2, 3, 4-tetrahydroisoquinoline-4-ol (PI-OH)(2a) and its derivatives form a new class of compounds possessing norepinephrine (NE) potentiating activity. As a new …
Number of citations: 9 europepmc.org

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